molecular formula C8H6ClN5O4 B12927531 4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12927531
M. Wt: 271.62 g/mol
InChI Key: WSEOKQNEQVZLAN-UHFFFAOYSA-N
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Description

4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a chloro group, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, which undergo nitration, chlorination, and carboxylation reactions under controlled conditions. Common reagents used in these reactions include nitric acid for nitration, thionyl chloride for chlorination, and carbon dioxide for carboxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Similar structure with a benzoic acid moiety instead of a pyrazole ring.

    4-[(3-nitro-1H-pyrazol-1-yl)methyl]morpholine: Contains a morpholine ring instead of a pyrazole ring.

Uniqueness

4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a chloro and a nitro group on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6ClN5O4

Molecular Weight

271.62 g/mol

IUPAC Name

4-chloro-1-[(3-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H6ClN5O4/c9-5-3-13(11-7(5)8(15)16)4-12-2-1-6(10-12)14(17)18/h1-3H,4H2,(H,15,16)

InChI Key

WSEOKQNEQVZLAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CN2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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